4-Methyl-2-(trifluoromethyl)pyrimidine
Overview
Description
4-Methyl-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the fourth position and a trifluoromethyl group at the second position. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the compound’s reactivity, stability, and biological activity.
Biochemical Analysis
Biochemical Properties
4-Methyl-2-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound can increase metabolic stability and permeability, decrease the basicity of the proximal amine, or change the conformation of the molecule . These interactions can influence the compound’s activity and effectiveness in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s trifluoromethyl group can enhance drug potency by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions with proteins . This can lead to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the trifluoromethyl group can play a crucial role in the compound’s binding interactions, affecting its overall activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that the trifluoromethyl group can contribute to the compound’s stability and influence its long-term effects on cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s trifluoromethyl group can affect metabolic flux and metabolite levels, influencing its overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclo-condensation of fluorinated building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride with appropriate precursors . Another method involves the exchange of chlorine atoms with fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods
Industrial production of 4-Methyl-2-(trifluoromethyl)pyrimidine often employs scalable synthetic routes that ensure high yield and purity. The use of efficient fluorinating agents and optimized reaction conditions are crucial for large-scale synthesis. The process may involve the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation can yield pyrimidine N-oxides .
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but with a chlorine atom instead of a methyl group.
4-Methyl-2-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
4-Methyl-2-(trifluoromethyl)pyrimidine is unique due to the combination of the trifluoromethyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in various applications .
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQVQSTUMAGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610239 | |
Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017464-05-9 | |
Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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